molecular formula C3H10N2O2S2 B13801899 (1R)-1-amino-3-sulfanylpropane-1-sulfonamide

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide

Cat. No.: B13801899
M. Wt: 170.3 g/mol
InChI Key: GTXFLMNABKFSNL-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, a sulfanyl group, and a sulfonamide group attached to a propane backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-amino-3-sulfanylpropane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonamide with thiourea, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R)-1-amino-3-sulfanylpropane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-amino-3-mercaptopropane-1-sulfonamide
  • (1R)-1-amino-3-thiolpropane-1-sulfonamide

Uniqueness

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its structural features also enable it to interact with a wider variety of molecular targets, enhancing its versatility in scientific research and industrial applications.

Properties

Molecular Formula

C3H10N2O2S2

Molecular Weight

170.3 g/mol

IUPAC Name

(1R)-1-amino-3-sulfanylpropane-1-sulfonamide

InChI

InChI=1S/C3H10N2O2S2/c4-3(1-2-8)9(5,6)7/h3,8H,1-2,4H2,(H2,5,6,7)/t3-/m1/s1

InChI Key

GTXFLMNABKFSNL-GSVOUGTGSA-N

Isomeric SMILES

C(CS)[C@H](N)S(=O)(=O)N

Canonical SMILES

C(CS)C(N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.